

Ca-AKG Monohydrate in bone metabolism and osteoporosis research

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Calcium alpha-ketoglutarate Monohydrate

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Scientific Rationale and Key Mechanisms

Age-related osteoporosis is characterized by an imbalance in bone remodeling. The natural decline in endogenous AKG levels with age is linked to the dysfunction of bone marrow MSCs (which are essential for forming bone) and excessive bone resorption by osteoclasts [1] [2] [3]. Ca-AKG supplementation counteracts this through several mechanisms:

- **Rejuvenation of Mesenchymal Stem Cells (MSCs):** AKG ameliorates senescence-associated phenotypes in aged bone marrow MSCs, restoring their proliferation, migration, and osteogenic (bone-forming) potential. This occurs via epigenetic modulation, as AKG decreases repressive histone marks (H3K9me3 and H3K27me3), thereby upregulating pro-osteogenic pathways like BMP signaling and Nanog expression [1].
- **Inhibition of Osteoclastogenesis:** Elevated intracellular AKG levels inhibit the formation and activity of bone-resorbing osteoclasts. It suppresses the RANKL-induced activation of the NF- κ B signaling pathway in a manner that depends on the AKG-dependent enzyme PHD1 (Egln2) [3].
- **Pleiotropic Signaling and Metabolic Support:** AKG acts as a key metabolic intermediate and signaling molecule, influencing multiple pathways. It can activate AMPK, inhibit mTOR, promote autophagy, and serve as a crucial cofactor for collagen synthesis, all of which contribute to a healthier bone microenvironment [2].

The table below summarizes the supporting evidence from key preclinical and clinical studies.

Study Model	Treatment Regimen	Key Findings Related to Bone Health	Proposed Primary Mechanism
Aged Mice (in vivo) [1]	0.25% or 0.75% AKG in drinking water	↑ Bone volume (BV/TV); ↑ trabecular number & thickness; ↑ osteoblast number; ↑ bone formation rate (BFR).	Epigenetic rejuvenation of MSCs [1]
Aged Rats (Bone Defect) [1]	0.75% AKG, 2 weeks pre- and post-surgery	↑ Bone mineral density (BMD); ↑ bone volume in defect site; ↑ numbers of osteoblasts and osteoclasts (active remodeling).	Enhanced bone regeneration and MSC activity [1]
RAW264.7 & BMM Cells (in vitro) [3]	Dimethyl-AKG (cell-permeable ester)	Inhibition of RANKL-induced osteoclast differentiation; Suppression of NF-κB signaling and oxidative phosphorylation.	PHD1-dependent inhibition of osteoclastogenesis [3]
Postmenopausal Women (Clinical Trial) [2]	6 g/day Ca-AKG for 6 months	Significant decrease in serum CTX (a marker of bone resorption).	Reduction of bone breakdown [2]

Experimental Protocols

Here are detailed methodologies for key experiments investigating Ca-AKG's effects on bone cells.

Protocol 1: Assessing Ca-AKG Effects on Osteogenic Differentiation of MSCs

This protocol evaluates the potential of Ca-AKG to enhance the bone-forming capability of mesenchymal stem cells.

- **1. Cell Isolation and Culture:**
 - Isolate bone marrow-derived MSCs from the femurs and tibiae of young (e.g., 2-month-old) and aged (e.g., 18-month-old) C57BL/6 mice [1].

- Culture cells in α -MEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
- **2. AKG Treatment and Osteogenic Induction:**
 - Upon reaching 80% confluence, initiate osteogenic differentiation using a basal medium supplemented with 10 mM β -glycerophosphate, 50 μ g/mL ascorbic acid, and 100 nM dexamethasone [1].
 - **Experimental Groups:** Treat cells with either vehicle (control) or 2 mM AKG (disodium salt) [1]. Refresh the medium and treatments every 2-3 days.
- **3. Outcome Assessment (After 7-21 days):**
 - **Alkaline Phosphatase (ALP) Staining & Activity:** At day 7, fix cells and perform ALP staining using a commercial kit (e.g., Sigma-Aldrich) to assess early osteogenic differentiation. Quantify activity using p-Nitrophenyl Phosphate (pNPP) as a substrate [1].
 - **Alizarin Red S (ARS) Staining & Quantification:** At day 21, fix cells and stain with 2% Alizarin Red S (pH 4.2) to detect calcium deposits (mineralization). For quantification, dissolve the bound dye with 10% cetylpyridinium chloride and measure the absorbance at 562 nm [1].
 - **Gene Expression Analysis (qRT-PCR):** At various time points, extract total RNA and synthesize cDNA. Analyze the expression of osteogenic marker genes (e.g., *Runx2*, *Sp7*, *Col1a1*, *Alp*, *Bglap*) using quantitative real-time PCR [1].

Protocol 2: Evaluating the Inhibitory Effect of AKG on Osteoclastogenesis

This protocol tests the hypothesis that AKG can suppress the formation of bone-resorbing osteoclasts.

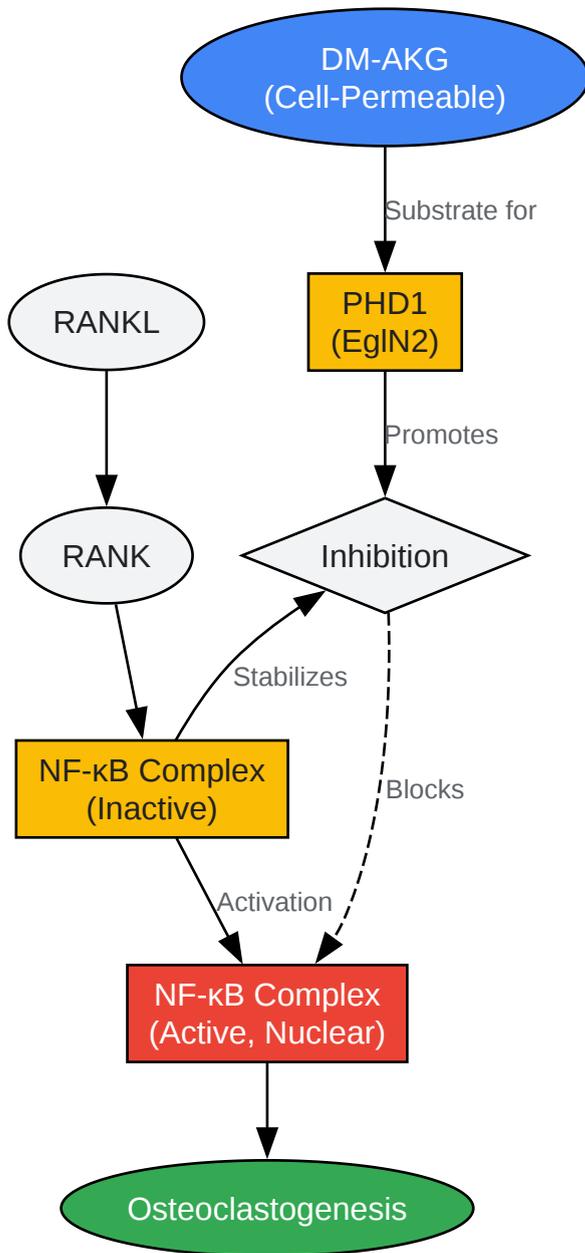
- **1. Cell Culture and Differentiation:**
 - Use the RAW264.7 murine macrophage cell line or primary Bone Marrow-derived Macrophages (BMMs) as osteoclast precursors [3].
 - Culture RAW264.7 cells in DMEM with 10% FBS. To induce osteoclast differentiation, treat cells with 100 ng/mL RANKL [3].
 - For BMMs, culture bone marrow cells in α -MEM with 10% FBS and 50 ng/mL M-CSF for 48 hours to generate macrophages. Then, induce differentiation with 100 ng/mL RANKL and 50 ng/mL M-CSF for 4 days [3].
- **2. AKG Treatment:**
 - **Experimental Groups:** Co-treat the cells with RANKL and either a control vehicle, Dimethyl-AKG (DM-AKG, a cell-permeable AKG derivative, e.g., 2-4 mM), or DM-AKG in combination with an AKG-competitive inhibitor like Dimethyl Oxalylglycine (DMOG, e.g., 1 mM) to probe mechanism [3].
- **3. Outcome Assessment:**

- **TRAP Staining & Activity:** After differentiation, fix cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining. TRAP-positive multinucleated cells (with ≥ 3 nuclei) are counted as mature osteoclasts. Quantify TRAP enzyme activity using a commercial kit [3].
- **Western Blot Analysis:** Harvest cells at earlier time points (e.g., 0-30 minutes post-RANKL stimulation). Analyze the activation of the NF- κ B pathway by probing for phospho-IKK α/β , phospho-I κ B α , and total I κ B α [3].
- **Gene Silencing (Mechanistic Study):** Transfect cells with PHD1 (Egln2)-specific siRNA prior to RANKL and DM-AKG treatment to confirm the dependency of the effect on this specific hydroxylase [3].

Mechanism of Action Visualization

The following diagrams, generated using Graphviz's DOT language, illustrate the core molecular mechanisms through which Ca-AKG influences bone metabolism.

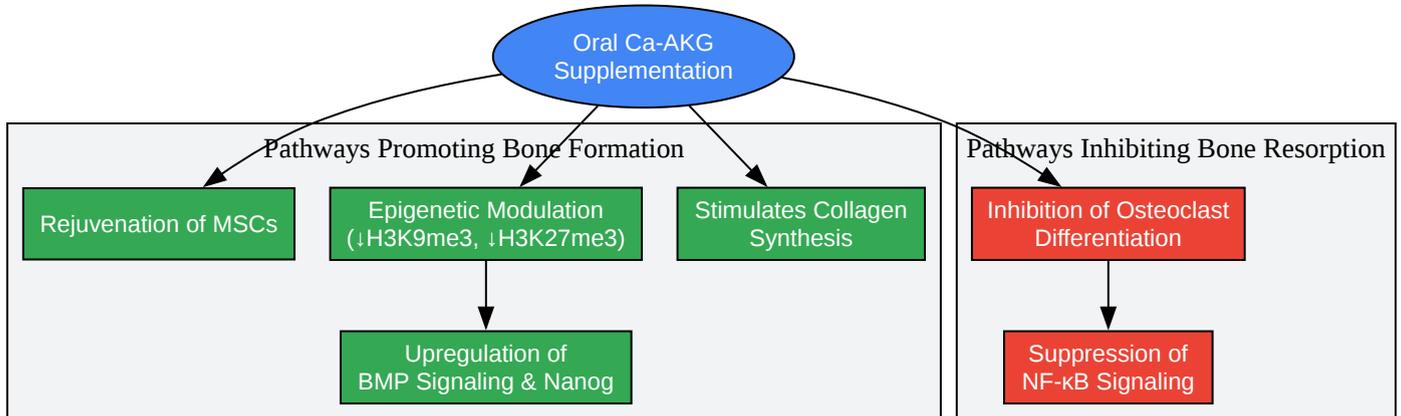
Diagram 1: Molecular Mechanism of Osteoclast Inhibition by AKG



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Diagram Title: AKG Inhibits Osteoclastogenesis via PHD1 and NF-κB

Diagram 2: Pleiotropic Actions of Ca-AKG in Bone Metabolism



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Diagram Title: *Ca-AKG's Multi-Targeted Action on Bone*

Formulation and Dosing Considerations

For translation into clinical or research applications, the choice of AKG form and dosage is critical.

Parameter	Research Evidence & Recommendations
Form	Calcium AKG (Ca-AKG) is preferred for its improved bioavailability and stability over plain AKG [2]. Cell-permeable esters like Dimethyl-AKG (DM-AKG) are used for <i>in vitro</i> studies to ensure intracellular delivery [3].
In Vitro Dosage	2-4 mM of AKG (disodium salt) or DM-AKG in cell culture media [1] [3].
In Vivo (Rodent) Dosage	0.25% - 0.75% (w/v) AKG added to drinking water [1].
Human Dosage (from Trials)	1 g/day (for geroprotective effects) to 6 g/day (for bone health in postmenopausal women) [2] [4].
Safety Profile	Generally recognized as safe (GRAS). Clinical studies using up to 6 g/day for 6 months and 4.5 g/day for 3 years reported no significant side effects, with

Parameter	Research Evidence & Recommendations
	occasional mild gastrointestinal disturbances at high doses [2].

Future Research and Clinical Translation

The promising pre-clinical data on Ca-AKG has paved the way for formal human clinical trials. The **ABLE study** is a double-blind, placebo-controlled, randomized trial investigating the effect of 1 g of sustained-release Ca-AKG daily for 6 months on DNA methylation age and various health parameters in 120 healthy individuals aged 40-60 [4]. This and future studies will be crucial for validating Ca-AKG as a therapeutic intervention for age-related osteoporosis and other aging conditions.

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To cite this document: Smolecule. [Ca-AKG Monohydrate in bone metabolism and osteoporosis research]. Smolecule, [2026]. [Online PDF]. Available at:

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